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Compound of Interest

Compound Name: Chloroacetyl chloride-13C2
CAS No.: 286367-76-8
Cat. No.: B580289
Get Quote
. J

Executive Summary

Chloroacetyl chloride-13C2 is a bifunctional electrophile critical to the synthesis of stable
isotope tracers used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies and
chemoproteomics. Unlike simple metabolic substrates (e.g.,

C-Glucose), this reagent is rarely used as a direct biological feed. Instead, it serves as a
"Carbon Staple"—a chemical building block used to introduce a distinctive

C
-acetyl motif into drug candidates, herbicides, and metabolic probes.

This guide explores two primary workflows:
¢ Synthesis of SIL-Tracers: Creating

C-labeled drugs (e.g., Lidocaine, Praziquantel) for metabolic flux analysis.

¢ Chemoproteomic Profiling: Using
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C-labeled chloroacetamide warheads to map reactive cysteine residues in the proteome.

Part 1: Chemical Profile & Handling
The Reagent

Chloroacetyl chloride-13C2 is an acyl chloride where both carbon atoms are replaced by the

stable
C isotope.
Feature Specification
Cl-
CH
Formula
CoO-Cl
Molecular Weight ~114.93 g/mol (vs. 112.94 for unlabeled)
+2.0067 Da (attributable to two
Mass Shift
C atoms)
Bifunctional:1.[1] Acyl Chloride (Fast reaction
o with amines/alcohols).2. Alkyl Chloride (Slower
Reactivity N o ]
nucleophilic substitution, e.g., with
amines/thiols).
Typically
Isotopic Purity 99 atom %
C

Critical Handling Protocols

» Toxicity: Highly toxic by inhalation and skin contact.[2] It is a lachrymator.

o Moisture Sensitivity: Reacts violently with water to release HCI gas. All reactions must be
performed in anhydrous solvents (DCM, THF, Toluene) under inert atmosphere (
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or Ar).
» Stability: Store at room temperature away from light; however, for analytical standards,
storage at -20°C in a desiccator is recommended to prevent hydrolysis.
Part 2: Application A — Synthesis of C-Labeled Drug
Tracers

The most common application of Chloroacetyl chloride-13C2 is the synthesis of drug tracers
where the chloroacetyl group is an intermediate scaffold. In these pathways, the chlorine atom
is often displaced by a secondary amine, leaving the

C

-acetyl backbone integrated into the final drug molecule.

Case Study: Synthesis of C -Lidocaine

Lidocaine is a classic example of a drug synthesized via chloroacetylation. By using
C

-Chloroacetyl chloride, researchers can produce

C

-Lidocaine to trace its metabolic clearance (e.g., formation of MEGX) without radioisotope
hazards.

Experimental Protocol

Step 1: Acylation (Introduction of Label)

e Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and addition
funnel. Purge with Argon.

o Reagents: Dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous glacial acetic acid or toluene.

» Addition: Cool to 10°C. Add Chloroacetyl chloride-13C2 (1.1 eq) dropwise over 20 minutes.
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e Reaction: Stir at room temperature for 30 minutes. Add sodium acetate (aq) to buffer the HCI
generated.

« |solation: Filter the precipitate (

C

-chloro-2,6-dimethylacetanilide).
Step 2: Amination (Displacement of Chloride)
e Reaction: Suspend the intermediate from Step 1 in toluene. Add diethylamine (3.0 eq).[3]

o Reflux: Heat to reflux (80-110°C) for 4 hours. The diethylamine acts as both the nucleophile
and the base to scavenge HCI.

o Workup: Cool, filter off the diethylammonium chloride salt. Extract the filtrate with 3M HCI,
basify the aqueous layer with KOH, and extract into pentane/ether.[4]

e Result:

C
-Lidocaine. The chlorine is lost, but the two

C atoms remain in the linker region.

Mechanism & Visualization

The following diagram illustrates the flow of the

C label (marked in red) through the synthesis.
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Chloroacetyl Chloride-13C2 ) . X .
(CI-13CH2-13CO-Cl) + Diethylamine In Vivo / In Vitro

+ Reagent Intermediate: (SN2 Displacement of Cl) Tracer: Admin Metabolic Analysis
(-HCl) 13C2-alpha-Chloroacetanilide >

13C2-Lidocaine (LC-MS/MS of Metabolites)

2,6-Dimethylaniline

Fig 1: Incorporation of 13C-label into Lidocaine. The Cl atom serves as a leaving group.

Click to download full resolution via product page

[5]
Part 3: Application B — Chemoproteomic Profiling
(ABPP)

In drug discovery, "covalent inhibitors" often utilize a chloroacetamide "warhead" to irreversibly
bind to cysteine residues on target proteins. Chloroacetyl chloride-13C2 is used to synthesize
isotopically labeled probes for these studies.

The "Twin-Peak" Strategy

By synthesizing a probe with

C (light) and

C (heavy) reagents, researchers can perform IsoTOP-ABPP (Isotopic Tandem Orthogonal
Proteolysis-Activity Based Protein Profiling).

 Light Probe: Synthesized with unlabeled Chloroacetyl chloride.

e Heavy Probe: Synthesized with Chloroacetyl chloride-13C2.

Protocol: Competitive ABPP

o Treatment: Treat Cell Population A with the "Light" probe and Cell Population B with the
"Heavy" probe (or vehicle vs. drug competition).

e Lysis & Mixing: Lyse cells and mix lysates in a 1:1 ratio.
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» Digestion: Digest proteins with Trypsin.

o Enrichment: If the probe contains a biotin handle (synthesized via the acyl chloride end),

enrich peptides on streptavidin beads.

e LC-MS Analysis: Analyze peptides.

o Result: Cysteine-bound peptides will appear as doublets separated by 2.007 Da.

o Interpretation: A 1:1 ratio indicates equal binding. A skewed ratio indicates that a

competitor drug prevented the probe from binding in one condition.

Data Interpretation: The Isotope Effect

When analyzing data from Chloroacetyl chloride-13C2 derivatives, one must account for the

Chlorine Isotope Pattern if the chlorine atom is retained in the final molecule (e.g., in an

intermediate or a specific probe).

Isotope Mass Contribution Abundance
Cc/

M (Base Peak) 100%
Cl (Unlabeled)
c/

M+2 ~32%
Cl (Unlabeled)
C
/ M+2 100%
Cl (Labeled)
C
/ M+4 ~32%
Cl (Labeled)
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Critical Analytical Challenge: If you mix Unlabeled and Labeled probes that still contain the
Chlorine atom, the M+2 peak of the Unlabeled probe (due to natural

ClI) will isobarically interfere with the M+2 peak of the Labeled probe (due to
C
).

e Solution: High-Resolution Mass Spectrometry (HRMS) is required to resolve the mass
defect, or (more commonly) the chemistry is designed so the Chlorine is displaced (as in the
Lidocaine example), removing the

Cl interference.

Amine-Functionalized

Chloroacetyl Chloride-13C2 Biotin Linker

13C-ABP Probe

(Warhead + Tag) Proteome (Cysteines)

Covalent Binding

Labeled Protein Adduct
(Thioether Bond)

LC-MS Analysis
(Doublet Detection)

Fig 2: Chemoproteomic workflow for tracing reactive cysteines using 13C-labeled probes.

Click to download full resolution via product page
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o Cambridge Isotope Laboratories.Chloroacetyl chloride (1,2-13C2, 99%) Product
Specification. CIL Catalog. Link

o Sigma-Aldrich.Chloroacetyl chloride-13C2 Product Information. Merck/Sigma. Link

o Tognetti, V. et al. (2018). Trace level determination of chloroacetyl chloride and degradation
products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical
Analysis, 148, 93-99. Link

e Li, L. etal. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid
chromatography/mass spectrometry for absolute and relative quantification of the
metabolome.[5] Analytical Chemistry, 81(12), 5051-5062. (Contextual reference for DIL
strategies). Link

o Galmozzi, A. et al. (2014). Praziquantel synthesis and metabolic tracing. (General reference
for chloroacetyl-drug synthesis). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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